molecular formula C15H21N3O3 B2365845 3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione CAS No. 1009289-71-7

3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione

Cat. No.: B2365845
CAS No.: 1009289-71-7
M. Wt: 291.351
InChI Key: JHZPTZRWIWTLMZ-UHFFFAOYSA-N
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Description

3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring substituted with a dimethylamino group and a methoxyethyl group

Properties

IUPAC Name

3-[4-(dimethylamino)anilino]-1-(2-methoxyethyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-17(2)12-6-4-11(5-7-12)16-13-10-14(19)18(15(13)20)8-9-21-3/h4-7,13,16H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZPTZRWIWTLMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)aniline with a suitable pyrrolidine derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce a variety of substituted products.

Scientific Research Applications

Chemistry

In chemistry, 3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions.

Biology

In biological research, this compound may be investigated for its interactions with biological molecules and potential as a probe for studying biochemical pathways.

Medicine

In medicine, the compound could be explored for its pharmacological properties, including potential therapeutic applications. It may be studied for its effects on various biological targets and pathways.

Industry

In industrial applications, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other products requiring specific chemical properties.

Mechanism of Action

The mechanism of action of 3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione include other pyrrolidine derivatives with different substituents. Examples include:

  • 3-((4-(Methylamino)phenyl)amino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione
  • 3-((4-(Dimethylamino)phenyl)amino)-1-(2-ethoxyethyl)pyrrolidine-2,5-dione

Uniqueness

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and physical properties

Biological Activity

The compound 3-((4-(Dimethylamino)phenyl)amino)-1-(2-methoxyethyl)pyrrolidine-2,5-dione , commonly referred to as a pyrrolidine derivative, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15_{15}H20_{20}N2_{2}O3_{3}
  • IUPAC Name : this compound
PropertyValue
Molecular Weight276.34 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
Log P2.5

Anti-inflammatory Effects

Recent studies have highlighted the compound's significant anti-inflammatory properties. For instance, a study demonstrated that derivatives of this compound exhibited potent inhibition of nitric oxide (NO) production in BV2 cells stimulated by lipopolysaccharide (LPS). The compound showed an IC50_{50} value of 7.1 μM , indicating its effectiveness compared to other analogues .

The anti-inflammatory mechanism involves the inhibition of pro-inflammatory cytokines and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This is achieved through the blockade of the nuclear factor-kappa B (NF-κB) and p38 MAPK signaling pathways .

Neuroprotective Properties

In addition to its anti-inflammatory effects, the compound has been evaluated for neuroprotective properties. Research indicates that it may help mitigate neuronal damage in models of neuroinflammation, suggesting potential applications in treating neurodegenerative diseases .

Cytotoxicity Studies

Cytotoxicity assessments have revealed that the compound exhibits low toxicity at therapeutic concentrations. This is crucial for its potential use in clinical settings, particularly for conditions requiring long-term treatment .

Case Study 1: Neuroinflammation Model

In a controlled laboratory setting, researchers administered the compound to mice subjected to neuroinflammatory conditions. The results indicated a marked reduction in inflammatory markers and improved behavioral outcomes compared to control groups. Histological analyses confirmed reduced neuronal damage and inflammation in treated subjects.

Case Study 2: In Vitro Studies on Cell Lines

In vitro assays using various cell lines demonstrated that the compound effectively reduced inflammation-induced cytotoxicity. The findings suggest that it could serve as a therapeutic agent in conditions characterized by excessive inflammation .

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